molecular formula C23H23N5O3 B6584441 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1216702-98-5

2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Numéro de catalogue: B6584441
Numéro CAS: 1216702-98-5
Poids moléculaire: 417.5 g/mol
Clé InChI: CAVYCUVGUPCITO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a structurally complex heterocyclic molecule featuring a 1,2,4-triazolo[4,3-a]pyrazine core. This core is substituted at position 8 with a 4-methylphenoxy group and at position 2 with an acetamide moiety linked to a 4-isopropylphenyl group (Figure 1). The molecular formula is inferred to be C₂₃H₂₅N₅O₃ based on structural analogs in the literature, with an estimated molecular weight of ~431.5 g/mol .

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases or enzymes. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties .

Propriétés

IUPAC Name

2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15(2)17-6-8-18(9-7-17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-10-4-16(3)5-11-19/h4-13,15H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVYCUVGUPCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazolo[4,3-a]pyrazine class of compounds. This class is noted for its diverse biological activities, particularly in medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of approximately 435.4 g/mol. Its structural features include:

  • A triazolo[4,3-a]pyrazine core.
  • A 4-methylphenoxy group that may enhance lipophilicity and biological activity.
  • An acetanilide moiety which is often associated with analgesic and anti-inflammatory properties.
PropertyValue
Molecular FormulaC₁₃H₂₁N₅O₅
Molecular Weight435.4 g/mol
StructureStructure

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines . Although specific data for the compound is limited, its structural similarities suggest potential anticancer activity.

The proposed mechanism of action involves the inhibition of specific kinases such as c-Met, which plays a crucial role in tumor growth and metastasis. The compound may induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl2 .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial strains and fungi . The presence of the phenoxy group in this compound may enhance its ability to penetrate microbial membranes.

Case Studies

  • Cell Viability Assays : In vitro studies using various cancer cell lines have shown that triazolo[4,3-a]pyrazine derivatives can significantly reduce cell viability at low concentrations.
    Cell LineIC50 (μM)
    A5490.83
    MCF-70.15
    HeLa2.85
  • Mechanistic Studies : Compound interactions with c-Met kinase were explored through docking studies and fluorescence assays, indicating strong binding affinity and potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good bioavailability due to their lipophilic nature. Solubility in DMSO indicates potential for effective delivery in biological systems . Further studies are needed to establish comprehensive pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The triazolopyrazinone core is particularly noted for its potential antibacterial activity, making this compound a candidate for further investigation in treating bacterial infections.

Anticancer Properties

The triazole and pyrazine derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer cell proliferation, warranting further pharmacological studies to elucidate its mechanism of action.

Kinase Inhibition

The triazolopyrazinone scaffold is recognized for its role as a kinase inhibitor. Kinases are critical in various cellular signaling pathways, and inhibiting these enzymes could provide therapeutic benefits in diseases characterized by dysregulated signaling pathways.

Future Research Directions

Further research is essential to fully understand the therapeutic potential of 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide . Areas for future exploration include:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure impact biological activity.
  • Clinical Trials : Assessing therapeutic benefits in human subjects for various applications.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name / ID Core Structure R1 (Position 8) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-a]pyrazine 4-Methylphenoxy 4-Isopropylphenyl C₂₃H₂₅N₅O₃ ~431.5 High lipophilicity, steric bulk
Compound Triazolo[4,3-a]pyrazine 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.94 Sulfur atom enhances reactivity
Compound Triazolo[4,3-a]pyrazine 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl C₂₂H₂₀ClN₅O₂S 469.94 Methyl groups reduce polarity
Compound Triazolo[4,3-a]pyrazine 2-Methylphenoxy 4-Methylbenzyl C₂₂H₂₁N₅O₃ 403.4 Ortho-substitution increases steric hindrance
Compound Quinazolinone 4-Methoxyphenoxy 4-Methylphenyl C₂₄H₂₁N₃O₄ 415.44 Different core (quinazolinone)

Key Observations :

Substituent Effects: Electron-Withdrawing vs. Lipophilicity: The 4-isopropylphenyl group in the target compound increases logP compared to the 4-methoxybenzyl group in , favoring better membrane penetration .

Core Structure Variations: The quinazolinone core in exhibits a larger π-conjugated system, which may alter binding affinity compared to triazolo[4,3-a]pyrazine derivatives .

Méthodes De Préparation

Cyclization of Hydrazine Derivatives

Reaction of 2-hydrazinylpyrazine derivatives with carbonyl compounds under acidic or basic conditions generates the triazolo-pyrazine ring. For example:

2-Hydrazinylpyrazine+RCOClEt3N, DCMTriazolo-pyrazine[1][3]\text{2-Hydrazinylpyrazine} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Triazolo-pyrazine} \quad

Yields for such cyclizations typically range from 60–85%, depending on substituent electronic effects.

[3+2] Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyrazinyl azides and acetylenes offers regioselective triazole formation. This method is advantageous for introducing diversity at the 1- and 2-positions of the triazole ring.

Introduction of the 4-Methylphenoxy Group

The 8-position phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with Activated Pyrazines

Using a pyrazine precursor bearing a leaving group (e.g., Cl, Br) at the 8-position, the 4-methylphenoxy group is installed under basic conditions:

Triazolo-pyrazine-Cl+4-MethylphenolK2CO3,KI, CH3CNPhenoxy-substituted intermediate[4]\text{Triazolo-pyrazine-Cl} + \text{4-Methylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{KI, CH}_3\text{CN}} \text{Phenoxy-substituted intermediate} \quad

Reaction conditions: 50°C, 3–6 hours, yielding 70–90%.

Ullmann-Type Coupling

For less-activated substrates, CuI/1,10-phenanthroline-catalyzed coupling with 4-methylphenol in DMSO at 110°C achieves moderate yields (50–65%).

Acetamide Moiety Installation

The N-(4-isopropylphenyl)acetamide group is incorporated via amide bond formation. Key methods include:

EDC/HOBt-Mediated Coupling

Activation of the carboxylic acid intermediate (e.g., 2-(triazolo-pyrazinyl)acetic acid) with EDC and HOBt, followed by reaction with 4-isopropylaniline:

Acetic acid derivative+4-IsopropylanilineEDC, HOBt, DCMTarget compound[3]\text{Acetic acid derivative} + \text{4-Isopropylaniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound} \quad

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) or DMF

  • Temperature: 0°C to room temperature

  • Yield: 71.8–86%

Carbodiimide-Free Approaches

Using 1,1'-carbonyldiimidazole (CDI) in acetonitrile with diisopropylethylamine (DIPEA) achieves comparable efficiency (82% yield). This method reduces racemization risks in stereosensitive intermediates.

Integrated Synthetic Routes

Route A (Preferred) :

  • Synthesize 8-chloro-triazolo[4,3-a]pyrazin-3-one.

  • Introduce 4-methylphenoxy group via SNAr (85% yield).

  • Activate the 2-position acetic acid derivative with EDC/HOBt.

  • Couple with 4-isopropylaniline (86% yield).

Route B :

  • Preform N-(4-isopropylphenyl)acetamide.

  • Attach to triazolo-pyrazine via alkylation (lower yields, ~50%).

Critical Analysis of Reaction Parameters

Solvent Effects

SolventReaction TypeYield (%)Reference
DCMEDC/HOBt coupling86
AcetonitrileCDI coupling82
DMFUllmann coupling65

Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while acetonitrile minimizes side reactions in CDI-mediated couplings.

Temperature Optimization

  • Amide coupling : 0°C → RT minimizes epimerization.

  • SNAr : 50°C balances reaction rate and decomposition.

Catalytic Systems

Copper catalysts in Ullmann couplings require rigorous exclusion of oxygen to prevent Cu(II) deactivation.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 4-isopropyl group on the aniline reduces nucleophilicity. Using excess HOBt (1.2 eq.) improves coupling efficiency.

  • Byproduct Formation : Chromatographic purification (ethyl acetate/petroleum ether) removes unreacted phenol and dimeric species .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Condensation to construct the triazolo-pyrazine ring, requiring precise temperature control (e.g., 10–50°C) to avoid side reactions .
  • Substitution : Introducing the 4-methylphenoxy and 4-(propan-2-yl)phenyl groups via nucleophilic aromatic substitution, which demands anhydrous solvents (e.g., DMF) and catalysts like Lewis acids .
  • Acetamide linkage : Coupling via amide bond formation using activating agents such as EDC/HOBt .
    Key challenges : Ensuring regioselectivity during substitutions and maintaining purity (>95%) through intermediates. TLC and HPLC are critical for monitoring reaction progress .

Q. How can structural characterization be rigorously validated?

A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing triazolo-pyrazine proton environments at δ 7.8–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₆N₅O₃: 468.1982) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the triazolo-pyrazine core .

Q. What preliminary biological assays are recommended for activity screening?

  • In vitro kinase inhibition : Test against targets like p38 MAPK (IC₅₀ determination via fluorescence polarization assays) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
  • Neuropharmacology : Radioligand binding assays for serotonin or dopamine receptors (e.g., 5-HT₂A) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability in cellular assays .
  • Metabolite interference : Employ LC-MS/MS to identify active metabolites that may confound results .

Q. What strategies optimize SAR for neuropharmacological activity?

  • Substituent modulation : Replace the 4-methylphenoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier penetration .
  • Scaffold hopping : Compare activity with triazolo-quinoxaline analogs to isolate target-specific contributions .
  • Computational docking : Use Schrödinger Suite to model interactions with 5-HT receptors, prioritizing residues like Asp155 in 5-HT₂A for hydrogen bonding .

Q. How can pharmacokinetic properties be improved without compromising potency?

  • Prodrug design : Introduce ester groups at the acetamide moiety to enhance solubility (hydrolyzed in vivo) .
  • LogP optimization : Reduce lipophilicity (calculated LogP >3.5) via polar substituents (e.g., -OH, -OMe) .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic liabilities and guide structural modifications .

Q. What methodologies resolve synthetic byproducts or degradation pathways?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via UPLC-PDA .
  • Mechanistic analysis : Employ DFT calculations (Gaussian 09) to predict reactive intermediates during synthesis (e.g., oxidation of the triazolo ring) .

Q. How can in vivo efficacy be correlated with in vitro data?

  • Pharmacodynamic markers : Measure target engagement in rodent brain tissue via Western blot (e.g., p38 MAPK phosphorylation) .
  • PK/PD modeling : Use NONMEM to link plasma concentration-time profiles (AUC, Cₘₐₓ) with behavioral outcomes in anxiety models (elevated plus maze) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction ConditionsYield (%)Purity (HPLC)
Core Formation50°C, DMF, 12h6592%
SubstitutionRT, K₂CO₃, 24h7895%
Acetamide Coupling0°C, EDC/HOBt, 6h8598%
Data derived from

Q. Table 2. Biological Activity Profile

AssayTargetIC₅₀ (nM)Cell Line/Model
Kinase Inhibitionp38 MAPK12.3 ± 1.5In vitro
CytotoxicityHeLa480 ± 35MTT assay
Receptor Binding5-HT₂A8.7 ± 0.9Radioligand
Data from

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.